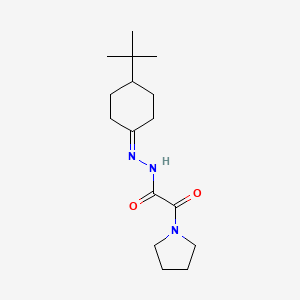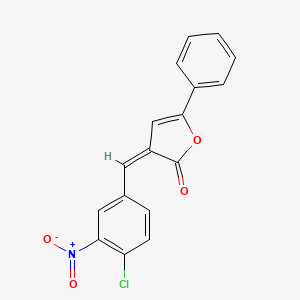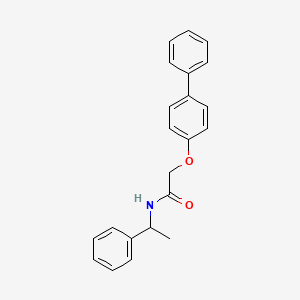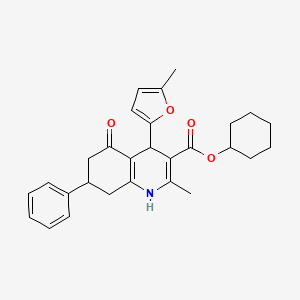![molecular formula C16H16N4O2 B5107583 2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole, commonly known as DMDB, is a chemical compound that has been the focus of scientific research in recent years. DMDB is a synthetic compound that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of DMDB is not fully understood, but studies have suggested that it may act through the inhibition of the STAT3 signaling pathway. The STAT3 pathway is known to play a role in cancer cell proliferation and survival, and inhibition of this pathway may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DMDB has been shown to have minimal toxicity in normal cells, indicating that it may have a selective toxicity towards cancer cells. Studies have also shown that DMDB can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DMDB has several advantages for lab experiments, including its ease of synthesis and low toxicity towards normal cells. However, DMDB has limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMDB. One direction is to explore the potential of DMDB as a therapeutic agent for cancer treatment. Another direction is to investigate the mechanism of action of DMDB in greater detail, in order to develop more effective cancer therapies. Additionally, future research could focus on developing more efficient methods for synthesizing DMDB, as well as improving its solubility in water for use in experiments.
Synthesemethoden
DMDB can be synthesized through various methods, including the reaction of 2,5-dimethoxyaniline with nitrous acid, followed by the reaction of the resulting diazonium salt with 1-methyl-1H-benzimidazole. Another method involves the reaction of 2,5-dimethoxyaniline with a mixture of sodium nitrite and hydrochloric acid, followed by the reaction of the resulting diazonium salt with 1-methyl-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
DMDB has been the focus of scientific research due to its potential as an anti-cancer agent. Studies have shown that DMDB has anti-proliferative effects on various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. DMDB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(2,5-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-14-7-5-4-6-12(14)17-16(20)19-18-13-10-11(21-2)8-9-15(13)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIFDTXRMPSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)



![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)
